molecular formula C8H9N3S B1452569 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine CAS No. 1183247-90-6

1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine

Cat. No. B1452569
M. Wt: 179.24 g/mol
InChI Key: YZLGIYFFTQQGHT-UHFFFAOYSA-N
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Description

Thiophene-based compounds have been the subject of interest for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite diverse, depending on the specific compound and the conditions. For example, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

  • Synthesis and Reaction Studies :

    • Potkin, Petkevich, and Kurman (2010) described the synthesis of 1-(thien-2-yl)- and 1-(4-hydroxyphenyl)-3,4,4-trichloro-3-buten-1-ones and their reactions with amines. They noted that the heterocyclization into pyrazole structure was not observed in their experiments (Potkin, Petkevich, & Kurman, 2010).
  • Generation of Structurally Diverse Libraries :

    • Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for various alkylation and ring closure reactions, leading to a diverse library of compounds (Roman, 2013).
  • Antidepressant Activity :

    • Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for antidepressant activity, with some derivatives showing potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
  • Antimicrobial Activity :

    • Hamed et al. (2020) synthesized and characterized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
  • Structural and Chemical Analysis :

    • Szlachcic et al. (2020) conducted X-ray diffraction and DFT calculations on pyrazole derivatives to understand their reactivity and proposed alternative synthesis conditions (Szlachcic et al., 2020).
  • Large-Scale Synthesis and Applications :

    • Yang et al. (2014) developed a cost-effective route for large-scale preparation of a novel oxazolidinone antibacterial candidate, demonstrating the potential for industrial-scale applications of such compounds (Yang et al., 2014).
  • Antitumor Activity :

    • Gouda et al. (2016) synthesized thiophene-based azo dyes incorporating pyrazolone moiety and evaluated their antitumor activity (Gouda et al., 2016).

Future Directions

The future directions in the study of thiophene derivatives could involve the synthesis of new compounds with potential biological activity, the investigation of their mechanisms of action, and the development of new drugs based on these compounds .

properties

IUPAC Name

1-(thiophen-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1-4,6H,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLGIYFFTQQGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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